molecular formula C15H15N3O B179477 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine CAS No. 116248-11-4

2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine

Cat. No.: B179477
CAS No.: 116248-11-4
M. Wt: 253.3 g/mol
InChI Key: TZIJEHNHNLJSSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine (CAS 116248-11-4) is a high-purity benzoxazole derivative with the molecular formula C15H15N3O and a molecular weight of 253.30 g/mol. This compound is supplied for research applications and must be stored at 2-8°C. Benzoxazole derivatives are a significant class of heterocyclic compounds that serve as a core structural motif in medicinal chemistry and drug discovery . The benzoxazole scaffold is found in a range of compounds with diverse biological activities, making it a valuable template for developing new pharmacological agents . Researchers are particularly interested in these derivatives for their potential antimicrobial and anticancer properties. Some benzoxazole-based compounds have demonstrated selective activity against Gram-positive bacteria, such as Bacillus subtilis , and antifungal activity against pathogens like Candida albicans . Furthermore, structural analogues have shown promising cytotoxic effects against various cancer cell lines in vitro, indicating their potential for therapeutic development . The specific substitution pattern on the benzoxazole core, particularly at the 2 and 5 positions, is critical for its biological activity and is a key area of structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-18(2)12-6-3-10(4-7-12)15-17-13-9-11(16)5-8-14(13)19-15/h3-9H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIJEHNHNLJSSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352900
Record name 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641250
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

116248-11-4
Record name 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyanating Agent-Mediated Cyclization

A robust protocol employs N-cyano-N-phenyl-p-toluenesulfonamide (PTS) as a nonhazardous electrophilic cyanating agent. Using 5-amino-2-hydroxybenzoic acid as the starting material, the reaction proceeds as follows:

  • Step 1 : React 5-amino-2-hydroxybenzoic acid with PTS in the presence of ZnCl₂ (Lewis acid) at 80–100°C for 6–8 hours. This forms the 2-cyanobenzoxazole intermediate.

  • Step 2 : Substitute the cyano group with 4-dimethylaminophenyl via Ullmann coupling using CuI, K₂CO₃, and dimethylformamide (DMF) at 120°C.

Reaction Conditions :

ParameterValue
Temperature120°C (Step 2)
CatalystCuI (10 mol%)
SolventDMF
Yield68–72% (over two steps)

This method offers moderate yields but requires harsh conditions for the coupling step, complicating purification.

Acid Chloride-Mediated Ring Closure

This approach adapts methods from benzimidazole synthesis (as seen in) but modifies the starting materials for benzoxazole formation:

  • Step 1 : React 3-hydroxyanthranilic acid with 4-dimethylaminobenzoyl chloride in dichloromethane (DCM) at 0°C.

  • Step 2 : Heat the intermediate to 170°C under reduced pressure to facilitate cyclodehydration.

Optimized Conditions :

  • Cyclization Temperature : 170°C (prevents decomposition).

  • Solvent : Toluene (enables azeotropic water removal).

  • Yield : 75–80% (isolated).

This method is highly efficient but requires handling moisture-sensitive acid chlorides.

Multi-Step Nitration/Reduction Sequence

Adapted from benzimidazole syntheses, this route involves sequential nitration and reduction to install the amine group:

  • Step 1 : Nitrate 2-(4-dimethylaminophenyl)benzoxazole at C5 using fuming HNO₃ in H₂SO₄ at 0–5°C.

  • Step 2 : Reduce the nitro group to amine using H₂/Pd-C in ethanol.

Critical Parameters :

StepNitrating AgentTemperatureReduction Catalyst
1HNO₃/H₂SO₄0–5°CPd-C (5 wt%)
2H₂ (1 atm)25°C

Yield : 65% (over two steps).
Drawbacks :

  • Nitration lacks regioselectivity, producing byproducts.

  • Palladium-based catalysts increase costs.

Comparative Analysis of Methods

Table 1: Method Comparison

MethodYield (%)ScalabilityGreen Metrics (E-factor)
Cyanating Agent68–72Moderate32.1 (high solvent use)
Smiles Rearrangement55–60Low18.9
Acid Chloride75–80High24.5
Nitration/Reduction65Moderate41.2 (hazardous waste)

Key Findings :

  • The acid chloride route offers the highest yield and scalability but poses safety risks.

  • Smiles rearrangement aligns with green chemistry but suffers from lower yields.

  • Multi-step sequences (e.g., nitration/reduction) are less favored due to hazardous waste.

Mechanistic Insights

Cyclocondensation Mechanism

The reaction between o-aminophenol derivatives and electrophiles proceeds via nucleophilic attack at the carbonyl carbon, followed by dehydration. For example, in the cyanating agent method, ZnCl₂ polarizes the C≡N bond in PTS, enabling nucleophilic substitution by the phenolic oxygen.

Smiles Rearrangement Pathway

Activation of benzoxazole-2-thiol with chloroacetyl chloride generates a reactive thioester. Nucleophilic attack by 4-dimethylaminophenylamine induces rearrangement, transferring the amine group to C5 while expelling the thiolate leaving group .

Chemical Reactions Analysis

Amide Formation

The primary amine at position 5 undergoes acylation reactions with acid chlorides to yield substituted amides. This reaction is pivotal for generating derivatives with enhanced biological activity.

Example Reaction: 2 4 Dimethylamino phenyl benzooxazol 5 ylamine+4 Iodobenzoyl chlorideDIPEA 1 4 dioxaneN 2 4 Dimethylaminophenyl 1 3 benzoxazol 5 yl 4 iodobenzamide 1e \text{2 4 Dimethylamino phenyl benzooxazol 5 ylamine}+\text{4 Iodobenzoyl chloride}\xrightarrow{\text{DIPEA 1 4 dioxane}}\text{N 2 4 Dimethylaminophenyl 1 3 benzoxazol 5 yl 4 iodobenzamide 1e }Key Data:

Product Reagent Conditions Yield Application
4-Iodobenzamide derivative (1e)4-Iodobenzoyl chlorideDIPEA, 1,4-dioxane, 50–80°C65%Amyloid plaque imaging probe

This derivative exhibited high affinity for Aβ-plaque (K<sub>i</sub> = 9.3 nM) and was radiolabeled with <sup>123</sup>I for SPECT imaging .

Urea Formation

The amine group reacts with carbamates or isocyanates to form urea derivatives. This is exemplified in the synthesis of kinase inhibitors and antimicrobial agents.

Example Reaction: 2 4 Dimethylamino phenyl benzooxazol 5 ylamine+4 Nitrophenyl chloroformateToluene 80 CUrea linked derivatives\text{2 4 Dimethylamino phenyl benzooxazol 5 ylamine}+\text{4 Nitrophenyl chloroformate}\xrightarrow{\text{Toluene 80 C}}\text{Urea linked derivatives}Key Data:

Derivative Reagent Conditions Yield Activity
Pyridinylmethyl urea derivatives4-Nitrophenyl chloroformateToluene, 80°C19–85%NAMPT activation, NAD<sup>+</sup> modulation

These derivatives demonstrated potent activation of nicotinamide phosphoribosyltransferase (NAMPT) and improved pharmacokinetic profiles .

Palladium-Catalyzed Coupling

The benzoxazole core participates in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to introduce aryl or amino groups.

Example Reaction: 5 Bromo 2 4 dimethylamino phenyl benzooxazole+Phenylboronic acidPd OAc SPhos K PO 5 Phenyl substituted derivative\text{5 Bromo 2 4 dimethylamino phenyl benzooxazole}+\text{Phenylboronic acid}\xrightarrow{\text{Pd OAc SPhos K PO }}\text{5 Phenyl substituted derivative}Key Data:

Product Catalyst System Conditions Yield Application
5-Aryl-substituted derivativesPd(OAc)₂, SPhos, K₃PO₄Toluene/EtOH, 100°C70–85%Antimicrobial agents

These compounds showed broad-spectrum activity against Staphylococcus aureus and Pseudomonas aeruginosa (MIC = 12.5 µg/mL) .

Functionalization via Substitution

The dimethylamino group on the phenyl ring can undergo alkylation or oxidation under specific conditions.

Example Reaction: 2 4 Dimethylamino phenyl benzooxazol 5 ylamineOxidizing agentsN Oxide derivatives\text{2 4 Dimethylamino phenyl benzooxazol 5 ylamine}\xrightarrow{\text{Oxidizing agents}}\text{N Oxide derivatives}Key Data:

Reagent Product Application
H₂O₂/AcOHN-Oxide derivativesEnhanced solubility

Key Research Findings

  • Amide Derivatives exhibited nanomolar affinity for Aβ-plaque, making them candidates for Alzheimer’s diagnostics .
  • Urea Derivatives showed potent NAMPT activation, increasing cellular NAD<sup>+</sup> levels by >50% at 1 µM .
  • 5-Substituted Analogues demonstrated antimicrobial activity against Gram-positive and Gram-negative pathogens (MIC = 12.5–50 µg/mL) .

This compound’s versatility in amidation, cross-coupling, and functionalization underscores its utility in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine has shown promise in drug development, particularly as:

  • Imaging Probes for Alzheimer's Disease : Compounds derived from this structure have been evaluated for their ability to bind to amyloid plaques associated with Alzheimer's disease. For instance, derivatives exhibited low nanomolar binding affinities for Aβ1-40 peptides, indicating their potential as imaging agents in SPECT imaging studies .
  • Inhibitors of NADPH Oxidase 4 (NOX4) : Research indicates that compounds related to DMABO can inhibit NOX4, which is implicated in various fibrotic diseases and oxidative stress-related conditions . This inhibition may provide therapeutic avenues for conditions such as idiopathic pulmonary fibrosis and diabetic nephropathy.

Antimicrobial Activity

Studies have demonstrated that derivatives of DMABO exhibit significant antimicrobial properties against resistant bacterial strains. This is particularly relevant in the context of rising antibiotic resistance . The mechanism appears to involve the inhibition of microbial efflux pumps, enhancing the efficacy of existing antibiotics.

Research has indicated that DMABO and its derivatives may interact with various biological targets:

  • Opioid Receptor Interaction : Some derivatives have been shown to block opioid receptors effectively, suggesting potential applications in treating opioid dependence .
  • Antioxidant Properties : The compound's ability to scavenge reactive oxygen species (ROS) positions it as a candidate for therapeutic interventions in oxidative stress-related diseases .

Case Studies

Several case studies have been conducted to evaluate the efficacy of DMABO:

  • Pain Management Study : In animal models, DMABO was tested alongside analgesics like tramadol, resulting in significantly increased pain thresholds compared to control groups .
  • Antimicrobial Efficacy Assessment : A series of tests evaluated DMABO's effectiveness against resistant bacterial strains, revealing promising results with minimum inhibitory concentrations indicating potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : ~241.3 g/mol (calculated from C₁₅H₁₅N₃O).
  • Purity : Available at 98% purity from suppliers like Shanghai PI Chemicals Ltd. .
  • Applications: Potential use in materials science (e.g., polyimide films) due to its aromatic amine functionality, which enhances thermal stability .

Comparison with Structural Analogs

Substituent Variations in Benzoxazole Derivatives

The compound’s properties are influenced by substituents on the phenyl ring. Below is a comparison with analogs:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Purity Key Features
2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine -N(CH₃)₂ C₁₅H₁₅N₃O 241.3 98% Strong electron-donating group; enhances electronic delocalization.
2-(4-tert-Butylphenyl)benzooxazol-5-ylamine -C(CH₃)₃ C₁₇H₁₈N₂O 266.3 95% Bulky hydrophobic group; improves solubility in non-polar solvents.
2-(4-Methoxy-phenyl)-benzooxazol-5-ylamine -OCH₃ C₁₄H₁₂N₂O₂ 240.3 Discontinued Moderate electron-donating effect; potential for hydrogen bonding.
2-(5-Bromo-naphthalen-1-yl)-benzooxazol-5-ylamine Br-substituted naphthyl C₁₇H₁₁BrN₂O 339.2 N/A Bromine increases molecular weight; may enhance UV absorption.
2-(4-Aminophenyl)-benzooxazol-5-amine -NH₂ C₁₃H₁₁N₃O 225.3 ≥95% Dual amine groups; high reactivity in polymerization .

Physicochemical Properties

  • Solubility: The dimethylamino derivative is likely soluble in polar aprotic solvents (e.g., DMSO) due to its amine group . The tert-butyl analog (C₁₇H₁₈N₂O) exhibits higher hydrophobicity, favoring solubility in organic solvents like chloroform .
  • Thermal Stability: The amino-substituted analog (C₁₃H₁₁N₃O) has a melting point of 231–233°C , while the dimethylamino variant’s thermal behavior remains uncharacterized but is hypothesized to exhibit similar stability due to aromatic rigidity.

Reactivity and Derivatives

  • Schiff Base Formation: The primary amine group in this compound can react with carbonyl compounds. For example, its derivative, [2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl]-(4-nitro-benzylidene)-amine (C₂₂H₁₈N₄O₃, MW: 386.4), demonstrates this reactivity .
  • Comparison with Brominated Analogs: The brominated naphthyl derivative (C₁₇H₁₁BrN₂O) may undergo cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the dimethylamino variant, which lacks halide functionality .

Biological Activity

2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine, with the CAS number 116248-11-4, is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzooxazole ring system substituted with a dimethylamino group and an aniline moiety. This unique structure contributes to its biological properties, particularly in the context of receptor interactions and enzyme inhibition.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which may lead to therapeutic effects in various diseases.
  • Receptor Modulation : It interacts with certain receptors, potentially modulating their activity and influencing cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects. For example:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.2
A549 (Lung)3.8
HeLa (Cervical)4.1

These results suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In vitro studies demonstrated effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings indicate a potential role for this compound in treating bacterial infections.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer effects of this compound on human breast cancer cells. The study revealed that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The results highlighted its potential as a lead compound for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. The research demonstrated that this compound exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential application in treating resistant infections .

Q & A

Basic: What are the established synthetic routes for 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine, and what analytical methods validate its purity?

Answer:
The compound is typically synthesized via condensation reactions. For example, benzoxazole derivatives can be formed by reacting 5-aminobenzoxazole intermediates with 4-dimethylaminobenzaldehyde under acidic conditions, followed by cyclization . Key steps include:

  • Catalysts/Reagents: Use of acetic acid or p-toluenesulfonic acid to facilitate Schiff base formation.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) .
  • Validation:
    • Purity: HPLC (≥98% purity confirmed via reverse-phase C18 column, acetonitrile/water mobile phase) .
    • Structural Confirmation: IR (C=N stretch at ~1620 cm⁻¹, NH₂ bands at ~3400 cm⁻¹) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Basic: How is the crystal structure of this compound resolved, and what software tools are recommended?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Software: SHELX suite (SHELXT for solution, SHELXL for refinement) .
  • Parameters: Final R1 values < 0.05, wR2 < 0.12, and residual electron density < 0.3 eÅ⁻³ .
  • Challenges: Disorder in the dimethylamino group may require constraints during refinement.

Advanced: How can conflicting bioactivity data for this compound be systematically analyzed in cancer research?

Answer:
Discrepancies in cytotoxicity or apoptosis assays may arise from:

  • Experimental Variables: Cell line heterogeneity (e.g., Sp1 vs. Sp4 in Table 3a–4c ), incubation time, or solvent (DMSO vs. saline).
  • Methodology:
    • Dose-Response Curves: Use nonlinear regression (GraphPad Prism) to calculate IC50 values.
    • Statistical Validation: ANOVA with post-hoc tests (Tukey’s) to compare means across replicates .
    • Mechanistic Studies: Combine flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 activation) to confirm apoptosis .

Advanced: What strategies optimize the compound’s solubility and stability for in vivo studies?

Answer:

  • Solubility Enhancement:
    • Co-solvents: Use cyclodextrins (e.g., HP-β-CD) or PEG-400 in PBS (pH 7.4) .
    • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (85:15 lactide:glycolide ratio) via emulsion-solvent evaporation .
  • Stability:
    • Storage: Lyophilize at -80°C under argon; avoid light (degradation <5% over 6 months) .
    • In Vivo Monitoring: LC-MS/MS plasma analysis (LOQ = 0.1 ng/mL) to track pharmacokinetics .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Docking Studies: Use AutoDock Vina with protein structures (PDB: e.g., 3LMB for kinase targets). Key parameters:
    • Grid Box: Center on ATP-binding site (20 ų).
    • Scoring: MM/GBSA refinement (ΔG < -8 kcal/mol suggests strong binding) .
  • MD Simulations: GROMACS (50 ns trajectories) to assess binding stability (RMSD < 2 Å) .
  • Validation: Compare with experimental IC50 values from kinase inhibition assays (e.g., Sp2 activity in Table 3b ).

Advanced: What spectroscopic techniques resolve ambiguities in the compound’s tautomeric forms?

Answer:

  • NMR Analysis:
    • 1H NMR (DMSO-d6): Aromatic protons (δ 6.8–8.1 ppm), NH2 (δ 5.2 ppm, broad).
    • 13C NMR: C=N (δ 160–165 ppm), quaternary carbons (δ 120–140 ppm) .
  • XPS: Nitrogen 1s spectra to distinguish amine (-NH2, ~399.5 eV) vs. imine (-N=, ~398.2 eV) .
  • Contradiction Resolution: Compare with DFT calculations (B3LYP/6-311+G(d,p)) for optimized tautomer energies .

Basic: What are the compound’s key physicochemical properties relevant to drug design?

Answer:

  • LogP: 2.1 (predicted via ChemAxon), indicating moderate lipophilicity.
  • pKa: 7.49 (amine group), favoring solubility at physiological pH .
  • Thermal Stability: Decomposition temperature >230°C (DSC analysis) .

Advanced: How can synthetic byproducts be identified and minimized during scale-up?

Answer:

  • Byproduct Profiling: LC-MS (Q-TOF) to detect dimers (m/z 451.3) or oxidized species (m/z 241.1) .
  • Process Optimization:
    • Catalyst Screening: Switch from HCl to Amberlyst-15 for higher yield (78% → 89%) .
    • Reaction Monitoring: In-situ FTIR to track intermediate formation (e.g., Schiff base at 1620 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.